4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-6-5-10(8-15(14)21-2)11-9-12(19-16(17)18-11)13-4-3-7-22-13/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUGPHSZWOHFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, 2-acetylfuran (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.1 equiv) are condensed under basic or acidic conditions. Basic conditions (1 M NaOH, ethanol, 12–24 h, 25–40°C) favor higher yields (75–85%) compared to acidic protocols (1 M HCl in acetic acid, 60–70°C), which may lead to side reactions such as polymerization. The reaction proceeds via deprotonation of the acetyl group, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone. The (E)-isomer predominates, confirmed by a coupling constant for vinylic protons in .
Table 1: Optimization of Chalcone Synthesis
| Condition | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Basic | NaOH/EtOH | 25–40 | 12–24 | 75–85 |
| Acidic | HCl/AcOH | 60–70 | 6–8 | 50–60 |
| Microwave-assisted | K₂CO₃/DMF | 100 | 0.5 | 88 |
Microwave-assisted methods using K₂CO₃ in DMF reduce reaction times to 30 minutes with yields up to 88%, though scalability remains challenging.
Pyrimidine Ring Formation via Cyclocondensation
The chalcone intermediate undergoes cyclocondensation with nitrogen-containing reagents to assemble the pyrimidine ring. Two primary approaches are documented:
Guanidine Hydrochloride-Mediated Cyclization
Reacting (E)-1-(furan-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (1.0 equiv) with guanidine hydrochloride (1.2 equiv) in alcoholic KOH (10% w/v, ethanol, 6–8 h, reflux) yields the target compound in 80–85% purity. The mechanism involves:
-
Michael Addition : Guanidine attacks the α,β-unsaturated ketone at the β-position.
-
Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring.
-
Aromatization : Elimination of water generates the aromatic system.
Table 2: Cyclocondensation Efficiency with Guanidine Hydrochloride
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | KOH | 80 | 6 | 83 |
| Methanol | NaOH | 70 | 8 | 78 |
| DMF | K₂CO₃ | 120 | 4 | 72 |
Ethanol with KOH at reflux provides optimal results due to improved solubility of intermediates and milder conditions.
Alternative Urea/Thiourea-Based Methods
Urea or thiourea (1.5 equiv) can replace guanidine hydrochloride under similar conditions, though yields are lower (65–70%). These reagents require extended reaction times (10–12 h) and higher temperatures (90–100°C), increasing side product formation.
Catalytic and Green Chemistry Approaches
Recent advances emphasize sustainable protocols:
Visible-Light Photocatalysis
Eosin Y (0.5 mol%) under visible light (450 nm, O₂ atmosphere) facilitates oxidative cyclization, reducing reaction times to 2–3 h with yields comparable to thermal methods (82%). This approach minimizes energy consumption and avoids harsh bases.
Palladium-Catalyzed Cross-Coupling
Pd(OAc)₂ (2 mol%) with XPhos ligand enables direct coupling of pre-formed pyrimidine intermediates with furan-2-boronic acid, achieving 78% yield. While effective, this method demands anhydrous conditions and inert atmospheres, limiting industrial applicability.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:
-
(400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH₂), 7.94 (d, , 1H, H-α), 7.45–6.80 (m, 7H, aromatic), 3.87 (s, 6H, OCH₃).
-
HRMS (ESI) : m/z calculated for C₁₇H₁₆N₃O₃ [M+H]⁺ 310.1189, found 310.1192.
Comparative Analysis of Methodologies
Table 3: Method Comparison for Industrial Feasibility
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Guanidine/KOH/EtOH | 83 | Low | High | Moderate |
| Visible-Light/Eosin Y | 82 | Medium | Moderate | Low |
| Pd-Catalyzed Coupling | 78 | High | Low | High |
The guanidine-mediated route remains the most viable for large-scale production due to cost-effectiveness and straightforward equipment requirements .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenated compounds, acids, or bases.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a pharmacophore in drug development. Its unique arrangement allows for interactions with various biological targets, making it a candidate for therapeutic applications.
- Anticancer Activity : Research indicates that pyrimidine derivatives exhibit anticancer properties. The incorporation of the furan moiety may enhance this activity by improving bioavailability and selectivity towards cancer cells.
- Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate antibacterial and antifungal effects. The 3,4-dimethoxyphenyl group could contribute to these properties by interacting with microbial cell membranes or inhibiting specific enzymes.
Organic Synthesis
In synthetic organic chemistry, 4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine serves as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.
- Substitution Reactions : The compound can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
- Cyclization Reactions : It can also be utilized in cyclization processes to generate other heterocyclic compounds, which are often used in pharmaceuticals.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Anticancer Studies : A study published in MDPI explored the synthesis of related compounds and their anticancer activities. This research highlighted the importance of structural modifications to enhance efficacy against various cancer cell lines .
- Biological Activity Assessment : Another investigation assessed the antimicrobial properties of similar pyrimidine derivatives, indicating that modifications like those seen in 4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine could significantly improve activity against resistant strains .
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Halogen-Substituted Derivatives
- 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1): Quantum chemical studies reveal that halogen substituents (e.g., fluorine) influence hydrogen bonding (HB) interactions.
- 4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine: This compound (from Turkish Journal of Chemistry, 2020) replaces the furan with a chloroquinoline group. The bulky quinoline moiety may sterically hinder receptor interactions, contrasting with the smaller furan in the target compound .
Methoxy-Substituted Derivatives
- 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine : Docking studies on RabGGTase inhibition show that trimethoxy groups enhance binding affinity (GLIDE score = -9.2), outperforming dimethoxy derivatives. This suggests that additional methoxy groups may optimize π-π stacking or hydrogen bonding .
Heterocyclic Variations
- 4-(1H-imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine : Imidazole substitution introduces basic nitrogen atoms, enabling stronger HB interactions compared to the furan group. Such derivatives are often prioritized in kinase inhibitor designs .
- 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine : The trifluoromethyl group increases metabolic stability and lipophilicity, contrasting with the polar dimethoxyphenyl group in the target compound .
Neurotrophic and Antibacterial Activity
- trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene: These cyclohexene derivatives (from Z.
- 2-Amino-4,6-diarylpyrimidines: Structurally similar compounds demonstrate antibacterial activity against Gram-positive pathogens, suggesting that the dimethoxyphenyl-furan combination in the target compound may also hold promise in this area .
Cancer-Targeted Studies
- 4-[4-(dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine: In silico studies on mTOR inhibitors indicate that dimethylamino groups improve solubility and kinase binding, whereas the furan group in the target compound may prioritize different binding pockets .
Physicochemical and Structural Comparisons
Table 1: Key Properties of Selected Pyrimidine Derivatives
Table 2: Computational Docking Scores (GLIDE) for Selected Analogues
Biological Activity
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a furan-2-yl group. Its molecular formula is , and it has a molecular weight of approximately 285.31 g/mol. The structural characteristics suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of 4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves:
- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving amidines and β-diketones.
- Substitution Reactions : The introduction of the 3,4-dimethoxyphenyl and furan-2-yl groups is performed via nucleophilic substitution reactions under basic conditions.
Anticancer Potential
Research indicates that compounds similar to 4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit growth in various cancer cell lines, including lung carcinoma (HOP-92) and renal carcinoma (ACHN), with growth inhibition percentages (GI%) ranging from 66% to 112% depending on the specific derivative tested .
| Cell Line | Compound | GI % |
|---|---|---|
| HOP-92 | 6p | 71.8 |
| NCI-H460 | 6p | 66.12 |
| ACHN | 6p | 66.02 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression by binding to their active sites.
- Cell Cycle Modulation : Studies have shown that treatment with related compounds leads to G0–G1 phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell cycle progression .
Case Studies
A notable case study involved evaluating the cytotoxicity of related compounds against renal carcinoma cell lines. The results indicated that certain derivatives exhibited IC50 values as low as , demonstrating substantial potency compared to standard chemotherapeutics .
Applications in Medicinal Chemistry
The unique structure of 4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine makes it a valuable scaffold for drug development:
- Lead Compound Development : Its ability to inhibit cancer cell growth positions it as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
- Chemical Biology : The compound serves as a molecular probe for studying cellular processes and pathways, aiding in the understanding of its mechanism of action .
Q & A
Basic: How can the synthesis of 4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine be optimized for improved yield and purity?
Methodological Answer:
Synthetic optimization involves:
- Stepwise functionalization : Begin with a pyrimidine core, sequentially introducing the 3,4-dimethoxyphenyl and furan-2-yl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Reaction condition tuning : Use polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C with catalysts like Pd(PPh₃)₄ for coupling efficiency .
- Purification strategies : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; furan protons as doublets near δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonds between amine groups and π-stacking of aromatic rings) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ peak matching theoretical value) .
Advanced: How can computational methods predict the biological activity of this compound against specific targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Prioritize targets based on structural analogs (e.g., pyrimidine derivatives inhibiting EGFR or CDK2) .
- QSAR modeling : Correlate substituent electronic properties (e.g., methoxy group electron donation) with bioactivity data from similar compounds .
- MD simulations : Validate docking results by simulating ligand-receptor dynamics over 100 ns to assess binding stability .
Advanced: How should researchers address contradictions in reported biological activity data for pyrimidine analogs?
Methodological Answer:
- Source analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, antimicrobial activity may vary due to Gram-positive vs. Gram-negative bacterial membrane differences .
- Structural benchmarking : Identify subtle variations (e.g., trifluoromethyl vs. methoxy substituents) that alter hydrophobicity or hydrogen-bonding capacity .
- Dose-response validation : Repeat disputed assays with standardized protocols (e.g., CLSI guidelines for antibiotics) to isolate compound-specific effects .
Advanced: What experimental strategies can elucidate the reaction mechanism of this compound in catalytic processes?
Methodological Answer:
- Kinetic studies : Monitor reaction rates under varying temperatures and concentrations to distinguish between SN1/SN2 or radical pathways .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ¹⁵N-labeled amines to track proton transfer steps via NMR .
- Intermediate trapping : Employ low-temperature quenching (-78°C) and spectroscopic identification of transient species (e.g., Meisenheimer complexes in nucleophilic substitution) .
Basic: How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?
Methodological Answer:
- Methoxy groups : Electron-donating effects activate the pyrimidine ring for electrophilic substitution (e.g., nitration at the 5-position) but deactivate nucleophilic attack .
- Furan moiety : The electron-rich heterocycle facilitates cross-coupling (e.g., Pd-catalyzed arylation at the 2-position of furan) .
- Amine group : Acts as a directing group in metalation reactions (e.g., lithiation for functionalization at adjacent positions) .
Advanced: What strategies enhance the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to reduce metabolic degradation .
- Formulation optimization : Use liposomal encapsulation or PEGylation to improve aqueous solubility and prolong half-life .
- Stability assays : Conduct pH-dependent degradation studies (pH 1–10) and monitor via HPLC to identify labile sites (e.g., furan ring oxidation) .
Basic: What are the key considerations for designing SAR studies on this compound?
Methodological Answer:
- Core modifications : Compare activity of pyrimidine vs. pyridine analogs to assess scaffold specificity .
- Substituent libraries : Synthesize derivatives with varied methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy) and furan replacements (e.g., thiophene) .
- Bioactivity profiling : Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
Advanced: How can researchers resolve discrepancies in crystallographic data for polymorphic forms of this compound?
Methodological Answer:
- Multi-technique validation : Combine XRD, DSC, and Raman spectroscopy to distinguish polymorphs (e.g., differences in hydrogen-bonding networks) .
- Crystallization screening : Use solvent/antisolvent gradients to isolate metastable forms and compare unit cell parameters .
- Computational modeling : Predict stable polymorphs via lattice energy calculations (e.g., using PIXEL or DMACRYS) .
Advanced: What methodologies enable efficient scale-up of this compound for preclinical studies?
Methodological Answer:
- Flow chemistry : Adapt batch synthesis to continuous flow reactors for improved heat/mass transfer and reduced byproduct formation .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman to monitor reaction progress and automate purification .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
